molecular formula C24H25N3O2S B2659447 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114653-43-8

3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2659447
CAS No.: 1114653-43-8
M. Wt: 419.54
InChI Key: CTRUAYUJTSYLGO-UHFFFAOYSA-N
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Description

3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds derived from quinazolinone, including those structurally similar to 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, have been explored for their potential as corrosion inhibitors. A study by Errahmany et al. (2020) demonstrated that quinazolinone derivatives exhibit significant corrosion inhibition efficiency for mild steel in a 1.0 M HCl medium. The study utilized electrochemical methods, surface analysis, and UV-visible spectrometry, alongside DFT calculations and Monte Carlo simulations, to conclude the efficacy of these inhibitors, with efficiency increasing with concentration and forming a protective layer on the metal surface (Errahmany et al., 2020).

Antiallergic Activity

In the realm of pharmaceutical research, the structural analogs of this compound have been synthesized and evaluated for their antiallergic properties. LeMahieu et al. (1983) synthesized a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and tested them for antiallergic activity using the rat passive cutaneous anaphylaxis test, identifying potent compounds with significant oral activity (LeMahieu et al., 1983).

Anticancer Applications

The synthesis of substituted quinazolines, including methods that could be applicable to compounds like this compound, has been a focus for developing anticancer agents. Lockman et al. (2012) adapted new methodologies for activating 2-methyl-3H-quinazolin-4-one, leading to the efficient synthesis of the anticancer vascular targeting clinical candidate verubulin (Lockman et al., 2012).

Analgesic and Anti-inflammatory Activities

Research by Daidone et al. (1999) on novel 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives has shown that these compounds exhibit analgesic and anti-inflammatory activities comparable to phenylbutazone, with very low ulcerogenic effects. This highlights the potential therapeutic applications of quinazolinone derivatives in managing pain and inflammation (Daidone et al., 1999).

Properties

IUPAC Name

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-15(2)13-27-23(28)19-7-5-6-8-20(19)26-24(27)30-14-21-17(4)29-22(25-21)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRUAYUJTSYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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